molecular formula C10H14N2O3 B6220096 methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate CAS No. 886062-33-5

methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate

Cat. No.: B6220096
CAS No.: 886062-33-5
M. Wt: 210.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate is a synthetic organic compound Its molecular structure includes a pyrrole ring, which is crucial in many biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate can be synthesized through a multi-step organic synthesis. One common method involves the reaction of a dimethylamino ketone with a suitable ester derivative under acidic or basic conditions, followed by cyclization to form the pyrrole ring.

Industrial Production Methods: Industrially, this compound is produced using batch reactors with precise control of temperature and pH. The process involves several purification steps, including recrystallization and chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate undergoes oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

  • Reduction: It can be reduced using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions occur at different positions on the pyrrole ring, using reagents like halogens, alkyl halides, and amines.

Common Reagents and Conditions: The compound reacts with a variety of reagents, including oxidizing agents, reducing agents, and halides, under conditions such as acidic or basic environments, elevated temperatures, and specific solvents like ethanol or methanol.

Major Products Formed:

  • Carboxylic acids from oxidation

  • Alcohols from reduction

  • Substituted pyrrole derivatives from substitution reactions

Scientific Research Applications

Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate is used extensively in scientific research:

  • Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the study of reaction mechanisms and synthesis of heterocyclic compounds.

  • Biology: Studied for its potential as an enzyme inhibitor due to its ability to mimic biological molecules.

  • Industry: Used in the development of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals and agricultural chemicals.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biological pathways. For example, its ability to inhibit certain enzymes can be leveraged to regulate metabolic pathways in cells, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 2-[(2Z)-5-(dimethylamino)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrol-2-ylidene]acetate

  • Ethyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate

  • Methyl 2-[(2Z)-5-(methylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate

Comparison: Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate stands out due to its specific dimethylamino functional group, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of more complex molecules and in applications where specific electronic interactions are crucial.

Feel free to let me know if there's any specific area you'd like to delve deeper into!

Properties

CAS No.

886062-33-5

Molecular Formula

C10H14N2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.